molecular formula C12H16N2O3 B8767433 Ethyl 3-(4-aminobenzamido)propanoate

Ethyl 3-(4-aminobenzamido)propanoate

Cat. No. B8767433
M. Wt: 236.27 g/mol
InChI Key: QJKOMKSYFZOKQQ-UHFFFAOYSA-N
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Patent
US08309580B2

Procedure details

A mixture of ethyl 3-[(4-nitrobenzoyl)amino]propanoate (26.6 g) synthesized above, 5% palladium-carbon (8.9 g), tetrahydrofuran (150 mL) and ethanol (150 mL) was stirred under a hydrogen atmosphere at room temperature overnight. 5% Palladium-carbon was filtered off, and the filtrate was concentrated under reduced pressure to give a white solid. Recrystallization from ethyl acetate-diisopropyl ether gave the title compound (22.6 g, 95%) as a white crystal.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
8.9 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:9])=[CH:6][CH:5]=1)([O-])=O.O1CCCC1>[C].[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:9])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NCCC(=O)OCC)C=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
8.9 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
5% Palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-diisopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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